2,6,10,15,19,23-Hexamethyl-2,6,14,18,22-tetracosapentaene-10,11-diol 2,6,10,15,19,23-Hexamethyl-2,6,14,18,22-tetracosapentaene-10,11-diol
Brand Name: Vulcanchem
CAS No.: 153650-82-9
VCID: VC21167527
InChI: InChI=1S/C30H52O2/c1-24(2)14-9-16-26(5)18-11-19-27(6)20-12-22-29(31)30(8,32)23-13-21-28(7)17-10-15-25(3)4/h14-15,18,20-21,29,31-32H,9-13,16-17,19,22-23H2,1-8H3
SMILES: CC(=CCCC(=CCCC(=CCCC(C(C)(CCC=C(C)CCC=C(C)C)O)O)C)C)C
Molecular Formula: C30H52O2
Molecular Weight: 444.7 g/mol

2,6,10,15,19,23-Hexamethyl-2,6,14,18,22-tetracosapentaene-10,11-diol

CAS No.: 153650-82-9

Cat. No.: VC21167527

Molecular Formula: C30H52O2

Molecular Weight: 444.7 g/mol

* For research use only. Not for human or veterinary use.

2,6,10,15,19,23-Hexamethyl-2,6,14,18,22-tetracosapentaene-10,11-diol - 153650-82-9

Specification

CAS No. 153650-82-9
Molecular Formula C30H52O2
Molecular Weight 444.7 g/mol
IUPAC Name 2,6,10,15,19,23-hexamethyltetracosa-2,6,14,18,22-pentaene-10,11-diol
Standard InChI InChI=1S/C30H52O2/c1-24(2)14-9-16-26(5)18-11-19-27(6)20-12-22-29(31)30(8,32)23-13-21-28(7)17-10-15-25(3)4/h14-15,18,20-21,29,31-32H,9-13,16-17,19,22-23H2,1-8H3
Standard InChI Key DKVIPPGREJURCX-UHFFFAOYSA-N
SMILES CC(=CCCC(=CCCC(=CCCC(C(C)(CCC=C(C)CCC=C(C)C)O)O)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCCC(C(C)(CCC=C(C)CCC=C(C)C)O)O)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator